3-Bromo-2-oxopropionaldehyde

Description

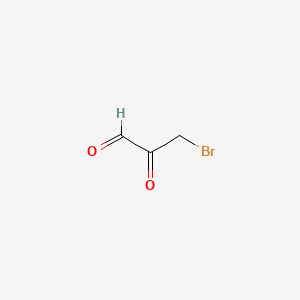

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-oxopropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO2/c4-1-3(6)2-5/h2H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFTYAFYJJADPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101001953 | |

| Record name | 3-Bromo-2-oxopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.96 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81371-84-8 | |

| Record name | 3-Bromo-2-oxopropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81371-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-oxopropionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081371848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-2-oxopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-oxopropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Oxopropionaldehyde

Nucleophilic Substitution Reactions at the α-Carbon

The carbon atom bonded to the bromine (the α-carbon relative to the ketonic carbonyl) is anticipated to be the primary site for nucleophilic substitution reactions.

Influence of the Carbonyl Inductive Effect on Reactivity

The adjacent carbonyl group exerts a strong electron-withdrawing inductive effect. This effect polarizes the carbon-bromine bond, rendering the α-carbon highly electrophilic and thus susceptible to attack by nucleophiles. This enhanced reactivity is a hallmark of α-halo carbonyl compounds. The withdrawal of electron density by the carbonyl group also helps to stabilize the transition state of the substitution reaction, further increasing the reaction rate compared to a simple alkyl bromide.

Reactions with Oxygen, Nitrogen, and Sulfur Nucleophiles

Based on the general reactivity of similar compounds, 3-bromo-2-oxopropionaldehyde would be expected to react with a variety of nucleophiles.

Oxygen Nucleophiles: Alcohols and water would likely act as nucleophiles, leading to the substitution of the bromine atom to form α-hydroxy or α-alkoxy derivatives.

Nitrogen Nucleophiles: Amines are expected to readily displace the bromide to form α-amino aldehydes, which are valuable synthetic intermediates.

Sulfur Nucleophiles: Thiols and other sulfur-containing nucleophiles, which are generally excellent nucleophiles, would be predicted to react efficiently to yield α-thioether products.

However, without specific experimental data for this compound, tables of reaction conditions and yields for these transformations cannot be provided.

Reactivity via Enol and Enolate Intermediates

The presence of protons on the carbon adjacent to the aldehyde group allows for the formation of enol and enolate intermediates under acidic or basic conditions, respectively.

α-Substitution Processes

While the bromine is at the α-position of the ketone, the α-position of the aldehyde is also reactive. Formation of an enolate at the C1 position (adjacent to the aldehyde) would create a nucleophilic center that could participate in various α-substitution reactions. However, the high reactivity of the C-Br bond towards substitution might complicate these pathways.

Elimination Reactions for α,β-Unsaturated Carbonyl Formation

Treatment of α-halo carbonyl compounds with a non-nucleophilic base typically promotes an elimination reaction. In the case of this compound, a base would be expected to remove the proton from the carbon bearing the aldehyde group, leading to the elimination of hydrogen bromide (HBr). This would result in the formation of 2-oxopropenal, an α,β-unsaturated carbonyl compound. The conjugation of the double bond with the two carbonyl groups would provide a strong thermodynamic driving force for this reaction.

Cyclization and Rearrangement Processes

α-Halo carbonyl compounds are known precursors for various cyclization and rearrangement reactions. For instance, intramolecular reactions could be envisaged if a nucleophilic moiety were present elsewhere in a molecule derived from this compound. Rearrangements, such as the Favorskii rearrangement, are also common for α-halo ketones upon treatment with a base, which could potentially lead to the formation of carboxylic acid derivatives. Again, no specific examples involving this compound have been found in the surveyed literature.

Ring Opening Reactions (e.g., 3-Bromo-2-Isoxazolines to β-Hydroxy Nitriles)

The conversion of 3-bromo-2-isoxazolines to β-hydroxy nitriles represents a significant synthetic transformation, leveraging the reactivity of the bromine atom to induce ring opening. Research has demonstrated facile methods for this conversion under relatively mild conditions.

One prominent study outlines two effective methods for the ring opening of 3-bromo-2-isoxazolines, which are themselves prepared from the reaction of alkenes with dibromoformaldoxime. tandfonline.com Both methods utilize sodium iodide to facilitate the conversion to β-hydroxy nitriles. tandfonline.com

Method A employs sodium iodide in the presence of chlorotrimethylsilane. tandfonline.com

Method B utilizes sodium iodide with p-toluenesulfonic acid. tandfonline.com

These reactions generally provide good to excellent yields of the desired β-hydroxy nitriles for a variety of substrates. tandfonline.com However, challenges in isolation can arise with highly water-soluble products, such as dihydroxynitriles. tandfonline.com Additionally, sterically hindered ring-fused bromoisoxazolines have been observed to give moderate yields with Method B. tandfonline.com

The proposed mechanism for this transformation is a concerted process. It is suggested that the reaction initiates with the attack of an iodide ion on the bromine atom of the 3-bromo-2-isoxazoline. This is followed by the subsequent opening of the isoxazoline ring. tandfonline.com The formation of iodine monobromide is indicated by the appearance of a dark brown solution upon the addition of either chlorotrimethylsilane or p-toluenesulfonic acid, a color that dissipates during workup with aqueous sodium bisulfite. tandfonline.com It is also proposed that the chlorotrimethylsilane or p-toluenesulfonic acid may act as a Lewis acid, coordinating with the oxygen atom to activate the ring and facilitate the cleavage of the N–O bond. tandfonline.com

An alternative approach for the transformation of 3-bromo-2-isoxazolines to β-hydroxy nitriles involves the use of alkanethiolates. tandfonline.comtandfonline.com When 3-bromo-2-isoxazolines are treated with sodium ethanethiolate in methanol, the sulfur nucleophile preferentially attacks the bromine atom, leading to the cleavage of the N-O bond and the formation of β-hydroxy nitriles in good yields. tandfonline.com This method is notable for its mild reaction conditions. tandfonline.comtandfonline.com

The following table summarizes the results from the ring-opening reactions of various 3-bromo-2-isoxazolines using Method A and Method B as described by Kociolek and Kalbarczyk. tandfonline.com

| Entry | 3-Bromo-2-isoxazoline Substrate | Method | Yield (%) of β-Hydroxy Nitrile |

| 1 | 3-Bromo-5-phenyl-2-isoxazoline | A | 92 |

| B | 95 | ||

| 2 | 3-Bromo-4,5-diphenyl-2-isoxazoline | A | 88 |

| B | 91 | ||

| 3 | 3-Bromo-5-(hydroxymethyl)-2-isoxazoline | A | — |

| B | — | ||

| 4 | 3-Bromo-5,5-dimethyl-2-isoxazoline | A | 85 |

| B | 87 | ||

| 5 | 3-Bromo-4-methyl-5-phenyl-2-isoxazoline | A | 90 |

| B | 93 | ||

| 6 | 3-Bromo-5-(4-methoxyphenyl)-2-isoxazoline | A | 94 |

| B | 96 | ||

| 7 | 3-Bromo-5-(4-chlorophenyl)-2-isoxazoline | A | 89 |

| B | 92 | ||

| 8 | 3a-Bromo-3,3a,4,5,6,7-hexahydro-1,2-benzisoxazole | A | 80 |

| B | 65 | ||

| 9 | 3a-Bromo-3,3a,4,5-tetrahydro-1,2-benzisoxazole | A | 78 |

| B | 60 |

Formation and Rearrangement of Organometallic Complexes (e.g., Palladacycles)

While direct studies on the formation and rearrangement of palladacycles involving this compound are not extensively documented, the reactivity of similar α-oxoaldehydes provides a strong basis for predicting such chemical behavior. The formation of organopalladium complexes, particularly palladacycles, with related aldehydes and their subsequent rearrangements are known phenomena in organometallic chemistry.

Research on 2-oxopropionaldehyde phenylhydrazones has demonstrated the synthesis of palladacycles. acs.org In these instances, the palladium atom coordinates with the organic ligand to form a stable cyclic structure. These palladacycles can then undergo unexpected rearrangements, such as a hydrazo-azo tautomerization upon deprotonation of an N-H bond, leading to the formation of complexes with a bianionic tridentate C-N-O ligand. acs.org The structure of these rearranged complexes has been confirmed by X-ray diffraction, revealing changes in bond lengths consistent with the tautomeric shift. acs.org

The general principle of palladacycle formation often involves the oxidative addition of a C-X bond (where X is a halide like bromine) or C-H bond activation to a palladium(0) or palladium(II) center. Given the presence of a bromine atom in this compound, the formation of a palladium complex through oxidative addition is a plausible pathway. The resulting organopalladium intermediate could then potentially undergo cyclization to form a palladacycle.

Rearrangements within palladacycles can be driven by various factors, including ligand effects, reaction conditions, and the inherent strain within the metallacycle. For instance, β-carbon elimination from a strained palladacycle has been proposed as a key step in certain palladium-catalyzed rearrangement reactions that lead to the formation of new C-C bonds. nih.gov

The synthesis of palladium(II) complexes with various organic ligands, including salicylaldehydes, is well-established. mdpi.com These complexes typically involve the coordination of the palladium ion through oxygen atoms, forming stable square planar geometries. mdpi.com While these are not cyclometalated species in the same vein as palladacycles formed via C-H activation, they demonstrate the affinity of palladium for oxygen-containing ligands related to aldehydes.

Based on the established reactivity of similar compounds, a proposed, though not yet experimentally verified, reaction pathway for this compound could involve the initial formation of a palladium complex, followed by an intramolecular rearrangement. The specific nature of such a rearrangement would depend on the reaction conditions and the other ligands present on the palladium center.

The table below outlines the types of palladium complexes and rearrangements observed with related organic substrates, suggesting the potential reactivity of this compound.

Strategic Applications of 3 Bromo 2 Oxopropionaldehyde As a Versatile Synthetic Building Block

Construction of Heterocyclic Systems

The strategic placement of reactive sites within 3-Bromo-2-oxopropionaldehyde facilitates its use in a variety of cyclization reactions, providing efficient pathways to a wide array of heterocyclic compounds. These heterocycles are core structures in many pharmaceutically active compounds and functional materials.

The synthesis of thiazole (B1198619) rings, a common scaffold in medicinal chemistry, is effectively achieved using this compound. A primary method for this transformation is the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-halocarbonyl compound and a thioamide. nih.govnih.gov In this context, this compound acts as the α-halocarbonyl component.

The reaction typically proceeds by nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to yield the substituted thiazole ring. researchgate.net This method allows for the formation of thiazoles with various substituents, depending on the thioamide used. nih.govorientjchem.org The versatility of this reaction makes it a cornerstone in the synthesis of biologically active thiazole derivatives. nih.gov

Table 1: Examples of Thiazole Synthesis using α-Bromoketones

| Reactant 1 | Reactant 2 | Product Type | Reference |

| α-Bromoketone | Thioamide | 2,4-Disubstituted Thiazole | nih.gov |

| α-Bromoketone | Thiourea | 2-Amino-4-substituted Thiazole | nih.gov |

| α-Bromoketone | Thiosemicarbazone | 2-Hydrazinylthiazole Derivative | nih.gov |

This table provides illustrative examples of the Hantzsch synthesis, a general method applicable to this compound.

Quinoxaline (B1680401) derivatives, another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, can be readily synthesized from this compound. The most common approach is the condensation reaction of an α-dicarbonyl compound with an ortho-phenylenediamine. sapub.orgnih.gov

In this synthesis, this compound provides the 1,2-dicarbonyl moiety required for the cyclization. The reaction with a substituted or unsubstituted o-phenylenediamine (B120857) typically proceeds under mild acidic conditions or via thermal promotion, leading to the formation of the quinoxaline ring system. nih.govresearchgate.net The substituents on the resulting quinoxaline can be varied by choosing the appropriate starting o-phenylenediamine. sapub.org

While not a direct cyclization partner in the same manner as for thiazoles and quinoxalines, this compound can be envisioned as a potential precursor for fragments used in the assembly of isoflavonoid (B1168493) scaffolds. Isoflavonoids are a class of naturally occurring compounds with significant biological properties. nih.govnih.gov Traditional isoflavone (B191592) syntheses often start from 2-hydroxydeoxybenzoin or chalcone (B49325) precursors. rsc.orgresearchgate.net

Synthetic strategies could involve the transformation of this compound into a key intermediate, such as a substituted chromone (B188151) or a deoxybenzoin (B349326) derivative, which can then be further elaborated to construct the final isoflavonoid core. rsc.org For instance, metal-catalyzed cross-coupling reactions of functionalized chromones are a powerful method for isoflavone synthesis. rsc.org

The reactivity of this compound extends to the synthesis of a variety of other nitrogen-containing heterocycles. mdpi.comnih.govrsc.org Its ability to react with different binucleophiles opens pathways to several heterocyclic systems. For example:

Imidazoles: Reaction with amidines can lead to the formation of substituted imidazole (B134444) rings.

Pyrazines: Self-condensation or reaction with other 1,2-dicarbonyl compounds in the presence of an ammonia (B1221849) source can yield pyrazine (B50134) derivatives. mdpi.com

Pyridines: The Hantzsch pyridine (B92270) synthesis, a multi-component reaction, can potentially utilize this compound or its derivatives as one of the carbonyl components to generate substituted dihydropyridines, which can then be oxidized to pyridines. alfa-chemistry.comacs.orgwikipedia.orgum.edu.mtorganic-chemistry.org

Utility in Total Synthesis of Complex Organic Molecules

The application of this compound is not limited to the construction of simple heterocyclic systems. It also serves as a valuable C3 building block in the total synthesis of more complex natural products. nih.govbeilstein-journals.org In these multi-step syntheses, the compound can be used to introduce a specific three-carbon fragment that is later modified and incorporated into the final complex structure. Its multiple functional groups allow for sequential and regioselective reactions, providing chemists with a powerful tool for strategic bond formation in the assembly of intricate molecular architectures.

Derivatization Strategies for Functional Group Interconversions

The three distinct functional groups of this compound—aldehyde, ketone, and alkyl bromide—can be selectively manipulated to generate a wide range of derivatives, further expanding its synthetic utility.

Aldehyde and Ketone Reactivity: The two carbonyl groups can undergo standard transformations such as reduction to alcohols, oxidation of the aldehyde to a carboxylic acid, or conversion to imines, oximes, or hydrazones. Selective protection strategies can be employed to differentiate the reactivity of the aldehyde and ketone functionalities.

Bromine Displacement: The bromine atom is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, including amines, thiols, azides, and cyanides, through nucleophilic substitution reactions.

Enolate Chemistry: The presence of α-protons adjacent to the carbonyl groups allows for the formation of enolates, which can then participate in alkylation or condensation reactions, enabling carbon-carbon bond formation.

These derivatization strategies allow chemists to convert this compound into a plethora of other useful synthetic intermediates, tailored for specific applications in multi-step organic synthesis.

Table 2: Potential Functional Group Interconversions of this compound

| Functional Group | Reagent/Condition | Resulting Functional Group |

| Aldehyde | NaBH₄ (selective reduction) | Primary Alcohol |

| Ketone | NaBH₄ (with aldehyde protected) | Secondary Alcohol |

| Aldehyde | Oxidizing agent (e.g., Ag₂O) | Carboxylic Acid |

| Bromide | NaN₃ (Nucleophilic Substitution) | Azide (B81097) |

| Bromide | KCN (Nucleophilic Substitution) | Nitrile |

| Carbonyl | Amine (e.g., R-NH₂) | Imine |

Advanced Spectroscopic and Computational Characterization of 3 Bromo 2 Oxopropionaldehyde

Spectroscopic Elucidation of Molecular Structures and Conformational Properties

Spectroscopic methodologies provide a powerful toolkit for probing the intricate details of molecular architecture. For a molecule like 3-Bromo-2-oxopropionaldehyde, which possesses multiple reactive functional groups, a multi-faceted spectroscopic approach is essential for a comprehensive understanding of its structure and behavior.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of this compound is predicted to be characterized by distinct absorption bands corresponding to its constituent functional groups. The most prominent features are expected to be the carbonyl (C=O) stretching vibrations. acdlabs.comresearchgate.net Due to the presence of two carbonyl groups—an aldehyde and a ketone—this region of the spectrum will be of particular interest. Saturated aliphatic aldehydes typically exhibit a C=O stretching frequency in the range of 1740-1720 cm⁻¹, while for saturated aliphatic ketones, this band appears around 1715 cm⁻¹. nih.govmit.edu The presence of the electronegative bromine atom adjacent to the ketone may slightly shift this frequency.

Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretch | 2830-2695 |

| Ketone C=O | Stretch | ~1715 |

| Aldehyde C=O | Stretch | 1740-1720 |

| C-Br | Stretch | 750-500 |

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman and IR spectroscopy differ, meaning that some vibrational modes may be more prominent in one technique than the other. For this compound, the carbonyl stretching vibrations are also expected to be strong and sharp in the Raman spectrum. The symmetric stretching of the C-C backbone and the C-Br stretch are also anticipated to be Raman active.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the Raman spectrum of this compound. scielo.br Such calculations can aid in the assignment of experimentally observed Raman bands to specific vibrational modes of the molecule. This computational approach is particularly valuable when experimental data is scarce. scielo.br

Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | 2830-2695 | Medium |

| Ketone C=O | Stretch | ~1715 | Strong |

| Aldehyde C=O | Stretch | 1740-1720 | Strong |

| C-Br | Stretch | 750-500 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity of atoms in a molecule. Both ¹H and ¹³C NMR would provide crucial information for the structural confirmation of this compound.

In the ¹H NMR spectrum, the aldehydic proton is expected to appear at a significantly downfield chemical shift, typically in the range of 9-10 ppm, due to the deshielding effect of the adjacent carbonyl group. mit.eduresearchgate.net The protons of the brominated methylene group (-CH₂Br) would also be deshielded by both the adjacent carbonyl group and the electronegative bromine atom, with an expected chemical shift in the range of 3-4 ppm. chemaxon.com

In the ¹³C NMR spectrum, the carbonyl carbons of the aldehyde and ketone are predicted to have characteristic resonances in the highly deshielded region of 190-215 ppm. acdlabs.commasterorganicchemistry.com The carbon of the brominated methylene group would appear at a lower field compared to an unsubstituted methylene group due to the electronegativity of the bromine atom.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic H | 9-10 | - |

| -CH₂Br | 3-4 | 30-45 |

| Aldehydic C=O | - | 190-215 |

| Ketonic C=O | - | 190-215 |

X-ray Diffraction Studies of Related Derivatives

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging due to its reactivity, analysis of the crystal structures of related α-bromo ketones and other brominated organic molecules can provide valuable insights into the expected molecular geometry and intermolecular interactions. mdpi.comresearchgate.net X-ray crystallography of derivatives could reveal precise bond lengths, bond angles, and torsional angles. For instance, the C-Br bond length and the geometry around the carbonyl groups could be accurately determined. Furthermore, the study of intermolecular interactions, such as halogen bonding (C-Br···O), could shed light on the packing of these molecules in the solid state. The crystal structure of 2-bromoacetamide, for example, reveals a network of hydrogen bonds and C-H···Br contacts, illustrating the types of non-covalent interactions that can influence the solid-state architecture of such molecules. nih.gov

Kinetic Studies of Reaction Pathways

Understanding the kinetics of the formation of this compound is crucial for controlling its synthesis and for comprehending its reactivity. The primary synthetic route to this compound involves the α-halogenation of a propanal derivative.

Determination of Rate-Determining Steps in α-Halogenation

The α-halogenation of aldehydes and ketones in the presence of an acid catalyst is a well-studied reaction. fiveable.me Kinetic studies have consistently shown that the rate-determining step of this reaction is the formation of the enol intermediate. arxiv.orgresearchgate.net The reaction rate is typically found to be dependent on the concentration of the carbonyl compound and the acid catalyst, but independent of the concentration and identity of the halogen (Cl₂, Br₂, or I₂). libretexts.orgopenstax.org

The proposed mechanism involves the following steps:

Protonation of the carbonyl oxygen by the acid catalyst.

Deprotonation at the α-carbon to form the enol. This step is the slowest and therefore rate-determining.

Nucleophilic attack of the enol on the halogen molecule.

Deprotonation of the resulting intermediate to yield the α-halogenated product.

The rate law for this reaction is generally expressed as: Rate = k[Carbonyl Compound][H⁺]

This rate law indicates that the halogen is not involved in the rate-determining step. libretexts.orgopenstax.org Therefore, for the synthesis of this compound via α-bromination, the critical step governing the reaction speed is the acid-catalyzed conversion of the precursor to its enol form.

Isotope Exchange Experiments

Isotope exchange experiments, particularly hydrogen-deuterium (H/D) exchange, are a powerful tool for probing the lability of protons within a molecule and gaining insight into reaction mechanisms. For carbonyl compounds like this compound, the acidity of α-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group) is a key feature of their chemistry. libretexts.org

In the case of this compound (BrCH₂C(O)CHO), there are two α-carbons to consider: the carbon bearing the bromine atom (C3) and the aldehydic carbon (C1). However, it is the hydrogens on the carbon adjacent to a carbonyl group that are typically acidic and prone to exchange. The presence of the electron-withdrawing carbonyl groups enhances the acidity of the protons on the carbon at position 3.

Under acidic or basic conditions in the presence of a deuterium source like deuterium oxide (D₂O), the α-hydrogens can be replaced by deuterium atoms. libretexts.orgmissouri.edu This exchange proceeds through the formation of an enol or enolate intermediate. missouri.edumsu.edufiveable.melibretexts.org

Acid-Catalyzed Exchange: In an acidic medium (e.g., D₃O⁺), the carbonyl oxygen is protonated (deuterated), increasing the electrophilicity of the carbonyl carbon. A molecule of D₂O can then abstract an α-proton, leading to the formation of an enol. Tautomerization back to the keto form results in the incorporation of deuterium at the α-position. The rate of this deuterium exchange is often found to be identical to the rate of acid-catalyzed halogenation, indicating that the formation of the enol is the rate-determining step. libretexts.orglibretexts.org

Base-Catalyzed Exchange: In a basic medium (e.g., NaOD in D₂O), a deuteroxide ion (OD⁻) directly abstracts an acidic α-proton to form an enolate ion. This enolate is a resonance-stabilized species. Subsequent deuteration of the enolate by D₂O yields the α-deuterated carbonyl compound.

For this compound, the methylene protons (CH₂) adjacent to both the bromo and one of the carbonyl groups would be expected to undergo this exchange. The aldehydic proton is not typically exchanged under these conditions.

Table 1: Expected Isotope Exchange Behavior of this compound

| Position | Type of Proton | Expected Exchange in D₂O | Mechanistic Intermediate |

| C1 | Aldehydic | No | N/A |

| C3 | α-Methylene | Yes | Enol or Enolate |

This table is illustrative and based on the general reactivity of α-halocarbonyl compounds. Specific experimental data for this compound is not available.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides a powerful lens through which to investigate the properties and reactivity of molecules like this compound without the need for direct experimentation. Quantum chemical calculations and simulations can offer deep insights into electronic structure, reactivity, and reaction mechanisms.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are widely used to model the electronic structure of molecules. nih.govrsc.org For this compound, these calculations can elucidate several key aspects of its reactivity.

Molecular Geometry and Charge Distribution: Calculations can determine the most stable three-dimensional arrangement of atoms (the optimized geometry). Furthermore, they can map the distribution of electron density within the molecule, revealing which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). In this compound, the carbonyl carbons are expected to be electrophilic, while the carbonyl oxygens and the bromine atom are nucleophilic centers.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region where an electron is most likely to be accepted (electrophilic character). Analysis of the HOMO and LUMO energies and distributions can predict how this compound will interact with other reagents.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Characteristic | Implication for Reactivity |

| Carbonyl Carbons | Electron-deficient (electrophilic) | Susceptible to attack by nucleophiles |

| Carbonyl Oxygens | Electron-rich (nucleophilic) | Can act as proton acceptors or coordinate to Lewis acids |

| α-Hydrogens (at C3) | Acidic | Labile and can be abstracted by a base |

| C-Br Bond | Polarized | The carbon is electrophilic, and the bromine can act as a leaving group |

This table is based on theoretical principles applied to the structure of this compound. Specific computational data for this molecule is not available.

Computational simulations can be employed to model the entire course of a chemical reaction, providing a detailed, step-by-step understanding of the underlying mechanism.

Reaction Pathway Mapping: By calculating the potential energy surface for a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima. The energy difference between the reactants and the transition state determines the activation energy and, consequently, the reaction rate.

Transition State Analysis: The geometry and electronic structure of the transition state provide critical information about the bond-breaking and bond-forming processes that occur during the reaction. For reactions involving this compound, such as nucleophilic substitution at the α-carbon or addition to one of the carbonyl groups, computational modeling can help to distinguish between different possible mechanisms (e.g., Sₙ2 vs. Sₙ1 type substitutions).

Through these computational approaches, a comprehensive theoretical model of the reactivity of this compound can be constructed, guiding further experimental investigations and applications.

Interrogating the Biological Relevance and Biochemical Research Applications of 3 Bromo 2 Oxopropionaldehyde

Enzyme Inhibition Studies

3-Bromo-2-oxopropionaldehyde has been identified as a potent inhibitor of the enzyme thymidylate synthase. This inhibitory action is a key area of its biological relevance and is under investigation for its potential therapeutic applications. The compound's ability to interfere with this critical enzyme highlights its significance in biochemical research.

Additionally, other bromine-containing compounds have demonstrated enzyme inhibitory effects. For instance, 3-bromo-isoxazoline derivatives have been shown to inhibit the GAPDH enzyme in pancreatic ductal adenocarcinoma cells, leading to autophagy and apoptotic cell death. nih.gov While a different compound, this finding underscores the potential for bromine-containing molecules to act as enzyme inhibitors.

Mechanisms of Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. proteopedia.orgmdpi.com The enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) using 5,10-methylenetetrahydrofolate as a cofactor. proteopedia.orgnih.gov By inhibiting TS, this compound disrupts the production of dTMP, which in turn halts DNA replication and cell division. proteopedia.org This mechanism is a common strategy for anticancer drugs. proteopedia.org

The inhibition of thymidylate synthase can be achieved through various mechanisms, including competition with the substrate (dUMP) or the folate cofactor at the active site. chemrxiv.org For example, the well-known anticancer drug 5-fluorouracil indirectly inhibits TS after being converted to FdUMP, which forms a covalent complex with the enzyme. proteopedia.org While the precise molecular interactions of this compound with thymidylate synthase require further detailed crystallographic and kinetic studies, its inhibitory effect is clearly established.

Interactions with Biological Molecules and Pathways

The primary interaction of this compound is with the thymidylate synthase pathway, a critical juncture in nucleotide metabolism. proteopedia.org By disrupting this pathway, the compound has significant downstream effects on DNA synthesis and repair. proteopedia.org The inhibition of thymidylate synthase leads to an imbalance in the levels of deoxynucleotides, which can trigger apoptosis or programmed cell death.

The reactivity of the aldehyde and bromo functional groups suggests potential interactions with other biological molecules. Aldehydes are known to react with nucleophilic groups in proteins, such as the side chains of cysteine and lysine residues. The bromine atom can also participate in various chemical reactions. These properties suggest that this compound may have other cellular targets beyond thymidylate synthase, a common characteristic of reactive small molecules.

Utility in Biochemical Assays for Mechanistic Investigations

The inhibitory activity of this compound against thymidylate synthase makes it a useful tool in biochemical assays designed to investigate the mechanism of this enzyme and the pathway it governs. For instance, it can be used as a positive control for inhibition in high-throughput screening assays aimed at discovering new thymidylate synthase inhibitors.

Furthermore, by observing the cellular effects of thymidylate synthase inhibition by this compound, researchers can gain insights into the complex cellular responses to DNA synthesis disruption. These investigations can help to elucidate the intricate network of pathways that are activated when this crucial metabolic process is compromised. The spectrophotometric monitoring of dihydrofolate production is a common method used in assays to study thymidylate synthase activity and its inhibition. mdpi.comnih.gov

Molecular Probes for Protein Synthesis and Assembly Processes

Beyond its role as an enzyme inhibitor, this compound has been shown to inhibit multistep sequence assembly and protein synthesis. This suggests its potential utility as a molecular probe to study these fundamental cellular processes. Molecular probes are small molecules that can be used to investigate the function and interactions of biomolecules.

Implications for Biochemical Pathway Research

The study of this compound and its biological activities has significant implications for biochemical pathway research. As an inhibitor of thymidylate synthase, it provides a means to probe the regulation and downstream effects of this critical metabolic pathway. proteopedia.org Understanding how cells respond to the inhibition of this enzyme can reveal novel regulatory mechanisms and potential therapeutic targets.

By investigating the broader effects of this compound on other cellular processes, such as protein synthesis, researchers can uncover potential crosstalk between different metabolic and signaling pathways. This integrated understanding is crucial for developing a comprehensive picture of cellular function and for identifying new strategies to combat diseases characterized by uncontrolled cell proliferation, such as cancer.

Future Research Trajectories and Emerging Avenues for 3 Bromo 2 Oxopropionaldehyde

Development of Sustainable and Greener Synthetic Routes

Traditional methods for the synthesis of α-halocarbonyl compounds often rely on hazardous reagents like molecular bromine and volatile organic solvents, posing significant environmental and safety challenges. nih.govmdpi.com Future research is geared towards developing more sustainable and eco-friendly synthetic protocols for 3-Bromo-2-oxopropionaldehyde.

Key areas of investigation include:

In Situ Generation of Brominating Agents: To circumvent the risks associated with handling and transporting molecular bromine, methods involving the in situ generation of Br₂ from safer, more stable precursors are being explored. For example, reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) can produce bromine on-demand within the reaction system, minimizing exposure and risk. nih.govnih.gov

Aqueous and Eco-Friendly Solvents: Replacing conventional chlorinated solvents with greener alternatives is a primary goal. Research into performing bromination reactions in water or biodegradable solvents like diethyl carbonate is a promising avenue. rsc.org Phase-transfer catalysis (PTC) represents another strategy, which facilitates reactions between water-soluble inorganic reagents and organic-soluble substrates, thereby reducing the need for bulk organic solvents. theaic.orgwikipedia.org An electricity-driven asymmetric bromocyclization process enabled by a chiral phosphate (B84403) anion phase-transfer catalyst highlights the potential of combining electrochemistry with PTC for greener synthesis. nih.gov

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free approach to synthesis. Organocatalytic asymmetric α-bromination of aldehydes and ketones has been demonstrated, providing a pathway to chiral α-halocarbonyls under milder conditions. rsc.orgacs.org

Energy-Efficient Methodologies: Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. rsc.org Mechanochemistry, which uses mechanical force to induce chemical reactions, is another solvent-free or low-solvent approach being explored for various organic transformations, including those involving aldehydes and ketones. nih.gov

| Green Synthesis Strategy | Principle | Potential Advantage for this compound Synthesis |

| Flow Chemistry | In situ generation and immediate consumption of hazardous reagents in a closed, continuous system. | Enhanced safety by minimizing the accumulation of reactive intermediates; improved process control. nih.govnih.govnih.gov |

| Phase-Transfer Catalysis | Use of a catalyst (e.g., quaternary ammonium (B1175870) salt) to transfer a reactant between immiscible phases (e.g., aqueous and organic). | Reduces the need for hazardous organic solvents by enabling the use of water. theaic.orgwikipedia.orgnih.gov |

| Microwave-Assisted Synthesis | Application of microwave radiation to heat reactions. | Significant reduction in reaction times and energy input compared to conventional heating. rsc.org |

| Biocatalysis | Use of enzymes to catalyze reactions. | High selectivity and mild reaction conditions, operating in aqueous environments. rsc.org |

Exploration of Novel Catalytic Applications in Organic Transformations

The unique trifunctional nature of this compound makes it a prime candidate for novel catalytic applications. Future research will likely focus on leveraging its reactivity to facilitate complex organic transformations.

Heterocycle Synthesis: α-Haloketones are well-established precursors for a vast array of N, S, and O-containing heterocycles. mdpi.comnih.gov Future work will likely explore the use of this compound in one-pot, multicomponent reactions to build complex heterocyclic libraries for pharmaceutical and materials science applications.

Palladium-Catalyzed Cross-Coupling: While traditionally used as a building block, there is potential to explore its role in transition metal-catalyzed reactions. For instance, palladium-catalyzed methods for the direct acylation of aryl bromides with aldehydes have been developed. organic-chemistry.org Research could investigate if this compound or its derivatives can participate in similar cross-coupling reactions, potentially as a novel acylating or functionalizing agent.

Photoredox and Radical Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool in synthesis. Research has shown that bromine can act as a polarity-reversal catalyst under visible light, enabling the functionalization of aldehydes. researchgate.net Future studies could explore the use of this compound in such light-mediated radical transformations to forge new carbon-carbon and carbon-heteroatom bonds.

Organocatalysis: The aldehyde functionality can react with chiral secondary amines to form enamines, which are key intermediates in organocatalysis. This opens avenues for its use in asymmetric transformations, where the bromo-keto moiety is carried through the reaction to provide a highly functionalized, chiral product. rsc.org

Design and Synthesis of Advanced Derivatives with Tunable Reactivity

Masked Aldehydes and Ketones: The aldehyde or ketone can be selectively protected or converted into a less reactive group, such as an oxime or imine. wikipedia.org For example, 3-bromo-2-oxopropanal O-methyl oxime has been used as a key intermediate in the multi-step synthesis of C4-oxime-substituted thiazoles. This strategy directs reactivity towards the α-bromoketone moiety for nucleophilic substitution or other transformations.

Pro-nucleophiles and Click Chemistry Reagents: Derivatization could be used to install functional groups that can participate in bioorthogonal or "click" chemistry reactions. For instance, converting the aldehyde to an alkyne or azide (B81097) would create a powerful bifunctional reagent for conjugating with biomolecules or constructing complex molecular architectures.

Computational Design: Density Functional Theory (DFT) and other computational methods can be used to model the reactivity of various derivatives. up.ac.za These computational studies can predict how substituents will influence the electrophilicity of the carbonyl and α-carbons, guiding the rational design of new derivatives with tailored reactivity for specific synthetic applications. up.ac.za

| Derivative Type | Modification Site | Purpose | Potential Application |

| Oximes/Imines | Aldehyde/Ketone | Masking the carbonyl group to direct reactivity to the α-carbon. | Sequential synthesis of complex heterocycles. wikipedia.org |

| Acetals/Ketals | Aldehyde/Ketone | Protection of carbonyl groups under specific pH conditions. | Multi-step synthesis requiring orthogonal protection strategies. |

| Enol Ethers/Esters | Ketone/Enol form | Modifying the nucleophilicity/electrophilicity of the α-carbon. | Use in cycloaddition or pericyclic reactions. |

| Click Handles | Aldehyde | Introduction of bioorthogonal groups (e.g., alkynes, azides). | Bioconjugation and materials science applications. |

Integration into Automated and High-Throughput Synthesis Platforms

The hazardous and reactive nature of this compound makes its synthesis and handling particularly well-suited for automated platforms, which can offer enhanced safety and efficiency.

Continuous Flow Synthesis: Flow chemistry is ideal for managing hazardous reactions. durham.ac.uk The on-demand generation and immediate consumption of this compound in a continuous flow reactor can prevent the accumulation of large quantities of this reactive intermediate, significantly improving safety. nih.govnih.govresearchgate.net This approach also allows for precise control over reaction parameters, often leading to higher yields and purities.

Robotic Synthesis and AI: The emergence of autonomous chemical synthesis robots, such as 'RoboChem', which integrate artificial intelligence (AI) and machine learning, presents a transformative future direction. sciencedaily.comyoutube.com Such systems can autonomously optimize reaction conditions for the synthesis of this compound and its derivatives, exploring a vast parameter space far more rapidly than a human chemist. youtube.com This accelerates the discovery of optimal synthetic routes and novel reactions.

High-Throughput Experimentation (HTE): Automated platforms can be used to rapidly synthesize libraries of compounds derived from this compound. By reacting the parent compound with an array of different nucleophiles or reaction partners in parallel, HTE can accelerate the discovery of new molecules with desired properties, for applications in drug discovery and materials science.

Further Mechanistic Delineation of Biological Interactions

This compound is known to be an inhibitor of the enzyme thymidylate synthase and can also inhibit protein synthesis. cymitquimica.com Its high electrophilicity suggests that its biological activity stems from the covalent modification of biomacromolecules. Future research will focus on elucidating these mechanisms at a molecular level.

Proteomic Profiling: Advanced mass spectrometry-based proteomic techniques can be used to identify the specific protein targets of this compound within a cell. This involves treating cells or cell lysates with the compound and identifying peptides that have been covalently modified. This approach can reveal the full spectrum of its biological interactions and potential off-target effects.

Mechanism of Covalent Modification: The compound contains multiple electrophilic sites. Detailed mechanistic studies are needed to determine which nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) are most reactive towards the compound and at which site (aldehyde, ketone, or α-carbon). nih.govresearchgate.net This involves a combination of kinetic studies, structural biology (e.g., X-ray crystallography of modified proteins), and computational modeling.

Enzyme Inhibition Kinetics: For known targets like thymidylate synthase, detailed kinetic studies can further clarify the mechanism of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive). Understanding the precise molecular interactions responsible for inhibition is crucial for the design of more potent and selective inhibitors.

Computational and Structural Biology: Molecular docking and molecular dynamics simulations can provide insights into how this compound binds to the active sites of target proteins before covalent modification. These computational models, validated by experimental data, can help visualize the binding orientation and predict which residues are primed for reaction.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromo-2-oxopropionaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of 2-oxopropionaldehyde derivatives. For example, bromination of diketones using HBr or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C achieves moderate yields (40–60%) . Flow chemistry methods, as demonstrated for analogous brominated aldehydes, can improve regioselectivity and reduce side reactions by controlling residence time and temperature . Characterization via (δ 9.8 ppm for aldehyde proton) and LC-MS (m/z 167 [M+H]) is critical for verifying purity .

Q. How should researchers address the compound’s instability during storage?

- Methodological Answer : this compound is prone to decomposition via hydrolysis or aldol condensation. Stabilize it by storing under inert gas (argon) at –20°C in anhydrous DMSO or acetonitrile. Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are recommended to monitor degradation .

Advanced Research Questions

Q. What factors explain contradictory regioselectivity outcomes in bromination reactions of 2-oxopropionaldehyde derivatives?

- Methodological Answer : Regioselectivity discrepancies may arise from solvent polarity, brominating agent (e.g., Br vs. NBS), or steric effects. For instance, in polar solvents, electrophilic bromination favors the α-position to the carbonyl group, but steric hindrance from substituents can redirect bromination to alternative sites . Computational modeling (DFT calculations) of transition states can predict regioselectivity, as shown in studies on analogous brominated aldehydes .

Q. How can researchers optimize catalytic systems for asymmetric synthesis using this compound as a building block?

- Methodological Answer : Chiral organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) can induce asymmetry in aldol or Michael additions. Screen catalysts in solvent systems like THF/toluene mixtures at low temperatures (–40°C) to enhance enantiomeric excess (ee). Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Variability in bioactivity studies (e.g., cytotoxicity assays) may stem from impurities or solvent residues. Implement orthogonal validation:

- Step 1 : Reproduce synthesis and characterize batches via , HRMS, and elemental analysis .

- Step 2 : Compare bioactivity across multiple cell lines (e.g., HeLa vs. HEK293) using standardized protocols (e.g., MTT assays) .

- Step 3 : Cross-reference with structurally similar compounds (e.g., 3-chloro-2-oxopropionaldehyde) to identify structure-activity relationships (SARs) .

Data-Driven Research Challenges

Q. How should researchers interpret unexpected byproducts in the synthesis of this compound?

- Methodological Answer : Byproducts like 3-bromo-2-hydroxypropanal (from hydrolysis) or dimeric adducts (aldol products) indicate incomplete reaction control. Mitigation strategies include:

- Troubleshooting : Lower reaction temperature (0°C) and reduce water content by using molecular sieves .

- Analysis : Identify byproducts via GC-MS or IR spectroscopy (C=O stretch at ~1700 cm) .

- Case Study : A study on 2-bromo-3-hydroxybenzaldehyde revealed that trace moisture shifts bromination from the ortho to para position, highlighting the need for rigorous drying .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. For example, calculate the electrophilicity index (ω) to predict reactivity toward amines or thiols. Compare results with experimental kinetic data (e.g., second-order rate constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.